Piperazine Citrate
Overview
Description
Piperazine citrate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used as an anthelmintic agent to treat infections caused by roundworms and pinworms. This compound works by paralyzing the parasites, allowing the host body to expel them easily .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine citrate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of piperazine with citric acid. The process includes dissolving piperazine in water and adding citric acid under controlled temperature and pH conditions to form this compound .
Chemical Reactions Analysis
Types of Reactions: Piperazine citrate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of piperazine derivatives can yield N-alkylpiperazines.
Substitution: Piperazine can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive amination using sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: N-alkylpiperazines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Piperazine citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its effects on neurotransmitter receptors and ion channels.
Medicine: Employed as an anthelmintic agent to treat parasitic infections.
Industry: Utilized in the production of pharmaceuticals and as a solvent for uric acid
Mechanism of Action
Piperazine citrate exerts its effects by acting as a gamma-aminobutyric acid (GABA) receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of the parasites, which are then expelled by the host body .
Comparison with Similar Compounds
- Piperazine hydrate
- Piperazine adipate
- Piperidine
- Morpholine
Comparison: Piperazine citrate is unique due to its specific use as an anthelmintic agent. While piperazine hydrate and piperazine adipate are also used for similar purposes, piperidine and morpholine are primarily employed in different contexts, such as in the synthesis of pharmaceuticals and as solvents .
This compound stands out for its effectiveness in treating parasitic infections and its versatility in various scientific applications.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHUROHDHPVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |
Record name | Piperazine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883334 | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6 | |
Record name | Piperazine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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